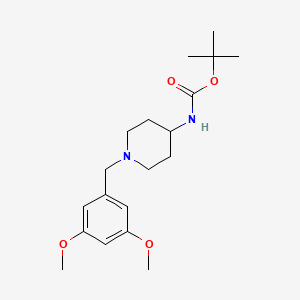
tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 3,5-dimethoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3,5-Dimethoxybenzyl Group: The 3,5-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 3,5-dimethoxybenzyl chloride and the piperidine derivative.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the carbamate group, resulting in the formation of secondary amines or alcohols.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives of the benzyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology:
Protein Degradation: Utilized in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Chemical Synthesis: Employed in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .
Comparación Con Compuestos Similares
- tert-Butyl (1-(3,5-dimethoxybenzyl)piperidin-4-yl)carbamate
- This compound
- This compound
Uniqueness: The unique structural features of this compound, such as the presence of both a piperidine ring and a 3,5-dimethoxybenzyl group, distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C19H30N2O4 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(3,5-dimethoxyphenyl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-19(2,3)25-18(22)20-15-6-8-21(9-7-15)13-14-10-16(23-4)12-17(11-14)24-5/h10-12,15H,6-9,13H2,1-5H3,(H,20,22) |
Clave InChI |
LATYJDIMXOLKRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)
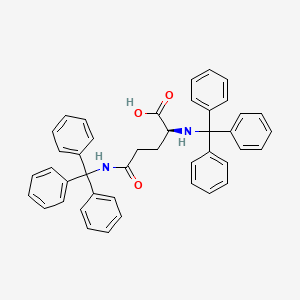

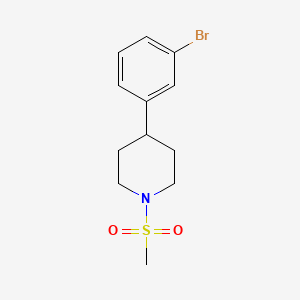
![[(2R,4aR,7aS)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl benzoate](/img/structure/B11829333.png)
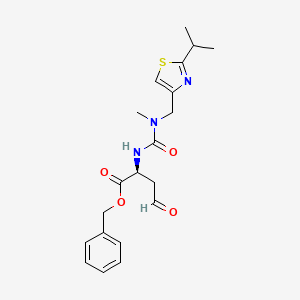

![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)
![sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B11829365.png)

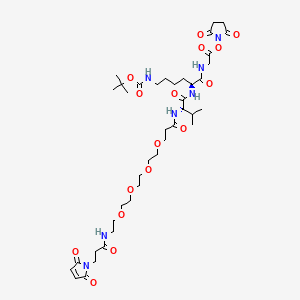


![(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-2'-methoxy-10,13-dimethyl-2'-propyl-7,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane]-3,5'(6H)-dione](/img/structure/B11829394.png)
